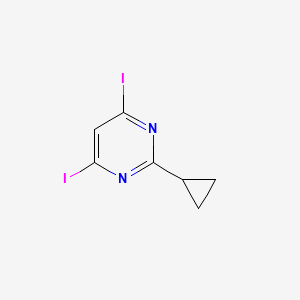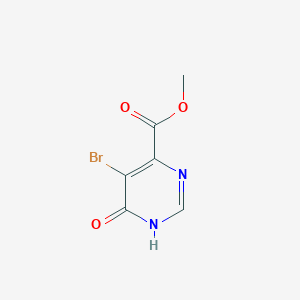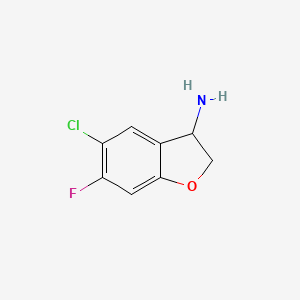
2-Cyclopropyl-4,6-diiodopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-4,6-diiodopyrimidine is a heterocyclic organic compound with the molecular formula C₇H₆I₂N₂ It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of two iodine atoms at positions 4 and 6, and a cyclopropyl group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4,6-diiodopyrimidine typically involves the iodination of a pyrimidine precursor. One common method is the reaction of 2-cyclopropylpyrimidine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The reaction proceeds through the formation of an intermediate diiodopyrimidine, which is then isolated and purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-4,6-diiodopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines, thiols, or organometallic reagents, through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, the cyclopropyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which can be of interest in medicinal chemistry.
Common Reagents and Conditions
Palladium-Catalyzed Cross-Coupling: Reagents such as palladium acetate, triphenylphosphine, and boronic acids are commonly used in cross-coupling reactions to introduce various substituents at positions 4 and 6.
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reagents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling with phenylboronic acid would yield 2-cyclopropyl-4,6-diphenylpyrimidine, while oxidation with potassium permanganate would yield this compound-5-carboxylic acid.
Applications De Recherche Scientifique
2-Cyclopropyl-4,6-diiodopyrimidine has several applications in scientific research, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules, including potential anticancer and antiviral agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which can be used in pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-4,6-diiodopyrimidine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor antagonist. The presence of the iodine atoms and the cyclopropyl group can enhance binding affinity and selectivity for specific molecular targets. The compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to inhibition or modulation of biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopropyl-4,6-dichloropyrimidine: Similar in structure but with chlorine atoms instead of iodine. It may have different reactivity and biological activity due to the difference in halogen size and electronegativity.
2-Cyclopropyl-4,6-dibromopyrimidine: Similar in structure but with bromine atoms instead of iodine. It may exhibit different chemical and biological properties.
2-Cyclopropyl-4,6-difluoropyrimidine: Similar in structure but with fluorine atoms instead of iodine. It may have different pharmacokinetic and pharmacodynamic properties.
Uniqueness
2-Cyclopropyl-4,6-diiodopyrimidine is unique due to the presence of iodine atoms, which can enhance its reactivity and binding affinity in various chemical and biological contexts. The cyclopropyl group also contributes to its unique chemical properties, making it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C7H6I2N2 |
|---|---|
Poids moléculaire |
371.94 g/mol |
Nom IUPAC |
2-cyclopropyl-4,6-diiodopyrimidine |
InChI |
InChI=1S/C7H6I2N2/c8-5-3-6(9)11-7(10-5)4-1-2-4/h3-4H,1-2H2 |
Clé InChI |
ZAWSIFLSZAOWQR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC(=CC(=N2)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-{[4-(benzyloxy)phenyl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13051878.png)




![2-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13051925.png)





